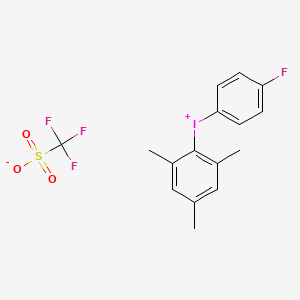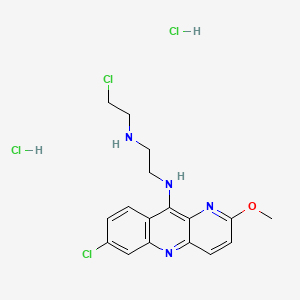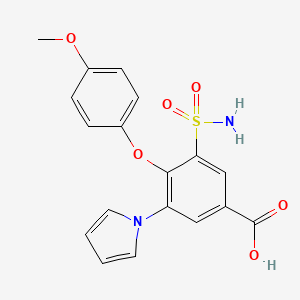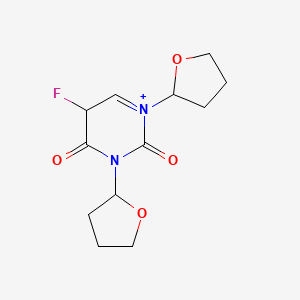
5-fluoro-1,3-bis(oxolan-2-yl)-5H-pyrimidin-1-ium-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FD 1: . It is classified as a triarylmethane dye and is known under various names, such as FD&C Blue No. 1 or Acid Blue 9 . The compound has the appearance of a blue powder and is soluble in water and glycerol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Brilliant Blue FCF is synthesized by the condensation of 2-formylbenzenesulfonic acid and the appropriate aniline, followed by oxidation . The reaction typically involves the use of strong acids and oxidizing agents under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Brilliant Blue FCF involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The product is then purified through crystallization or other separation techniques to obtain the final blue dye .
Analyse Des Réactions Chimiques
Types of Reactions: Brilliant Blue FCF undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dye’s color properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizers like potassium permanganate or hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated derivatives, while reduction can produce colorless or differently colored compounds .
Applications De Recherche Scientifique
Chemistry: Brilliant Blue FCF is extensively used as a tracer dye in water studies due to its ability to retain color for long periods . It is also used in various chemical assays and analytical techniques.
Biology: In biological research, Brilliant Blue FCF is used as a staining agent to visualize cells and tissues under a microscope . It is also employed in electrophoresis to track the movement of proteins and nucleic acids.
Medicine: The compound is used in medical diagnostics, particularly in imaging techniques such as fluorescence microscopy . It is also used in the formulation of certain medications and dietary supplements.
Industry: Brilliant Blue FCF is widely used in the food and beverage industry to color products such as candies, beverages, and baked goods . It is also used in cosmetics and personal care products like shampoos and soaps.
Mécanisme D'action
Brilliant Blue FCF exerts its effects primarily through its ability to absorb and emit light at specific wavelengths. The compound’s molecular structure allows it to interact with light, producing a vivid blue color . In biological systems, it can bind to certain proteins and nucleic acids, making it useful for staining and visualization purposes .
Comparaison Avec Des Composés Similaires
Indigo Carmine (FD&C Blue No. 2): Another blue dye used in food and medical applications.
Tartrazine (FD&C Yellow No. 5): A yellow dye often combined with Brilliant Blue FCF to produce green shades.
Erythrosine (FD&C Red No. 3): A red dye used in similar applications.
Uniqueness: Brilliant Blue FCF is unique due to its high stability, non-toxicity, and vivid blue color. Unlike some other dyes, it remains stable under a wide range of pH conditions and temperatures, making it suitable for various applications .
Propriétés
Formule moléculaire |
C12H16FN2O4+ |
|---|---|
Poids moléculaire |
271.26 g/mol |
Nom IUPAC |
5-fluoro-1,3-bis(oxolan-2-yl)-5H-pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C12H16FN2O4/c13-8-7-14(9-3-1-5-18-9)12(17)15(11(8)16)10-4-2-6-19-10/h7-10H,1-6H2/q+1 |
Clé InChI |
ZSGXQEWSRJSMPF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)N2C(=O)C(C=[N+](C2=O)C3CCCO3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B15125861.png)

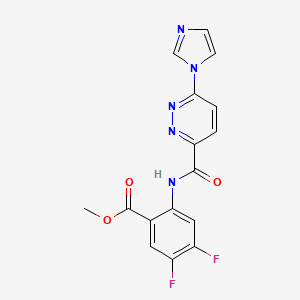
![2-(diaminomethylideneamino)-N-[1-[[2-[[2-[(1-hydroxy-4-methylsulfinylbutan-2-yl)-methylamino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B15125889.png)
![{4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl}acetic acid](/img/structure/B15125896.png)
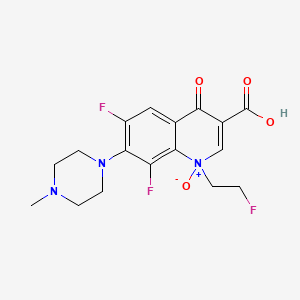
![3,4,5-trihydroxy-6-[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]oxane-2-carboxylic acid](/img/structure/B15125913.png)
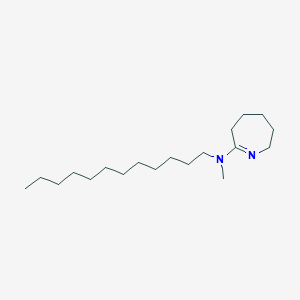

![4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline](/img/structure/B15125927.png)
